(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone
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Overview
Description
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H12ClN3O2 It is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, and a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone typically involves the reaction of 2-chloro-6-methylpyrimidine with morpholine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chloro-6-methylpyrimidine and morpholine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Temperature and Time: The reaction is usually performed at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The methanone group can react with amines or other nucleophiles to form imines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyrimidine: A precursor in the synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone.
Morpholine: A component of the compound, known for its use in various chemical syntheses.
Other Pyrimidine Derivatives: Compounds with similar structures but different substituents, such as 2,4-dichloro-6-methylpyrimidine.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring with a morpholino group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H12ClN3O2 |
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Molecular Weight |
241.67 g/mol |
IUPAC Name |
(2-chloro-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O2/c1-7-6-8(13-10(11)12-7)9(15)14-2-4-16-5-3-14/h6H,2-5H2,1H3 |
InChI Key |
KHPMNGCPEOAOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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